![molecular formula C11H15NO4 B1254912 Radicamine B](/img/structure/B1254912.png)
Radicamine B
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Overview
Description
Radicamine B is a natural product found in Lobelia chinensis with data available.
Scientific Research Applications
Synthesis of Radicamine B
This compound, a naturally occurring pyrrolidine alkaloid, has been a subject of interest in synthetic chemistry due to its complex structure and potential biological activities. Researchers have developed various methods for its synthesis. For instance, Shankaraiah et al. (2011) achieved a stereoselective synthesis of this compound in 13 steps with an overall yield of 9.75%, using Sharpless asymmetric epoxidation and Horner–Wadsworth–Emmons olefination as key steps (Shankaraiah, Kumar, Poornima, & Babu, 2011). Similarly, Jagadeesh and Rao (2011) synthesized this compound from p-hydroxy benzaldehyde using acid-catalyzed amido cyclization (Jagadeesh & Rao, 2011).
Biological Activities and Applications
This compound has been identified as an inhibitor of alpha-glucosidase, an enzyme involved in carbohydrate digestion, making it a potential candidate for managing conditions like diabetes. Shibano et al. (2001) isolated this compound as an alpha-glucosidase inhibitor from Lobelia chinensis Lour., a plant in the Campanulaceae family (Shibano, Tsukamoto, Masuda, Tanaka, & Kusano, 2001). Additionally, Li et al. (2016) synthesized fluorinated derivatives of this compound, which showed significant influence on glycosidase inhibition based on the position of the fluorine atom, preserving glycosidase inhibitory activities with specific fluorination patterns (Li, Iwaki, Kato, Jia, Fleet, Zhao, Xiao, & Yu, 2016).
Chemical Structure and Configuration Studies
The synthesis and study of this compound also led to discoveries about its chemical structure and configuration. Yu and Huang (2006) achieved enantioselective syntheses of this compound, which helped in identifying the natural product’s actual enantiomers (Yu & Huang, 2006). This understanding is crucial for further exploration of its biological activities and potential therapeutic applications.
properties
Molecular Formula |
C11H15NO4 |
---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-(hydroxymethyl)-5-(4-hydroxyphenyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C11H15NO4/c13-5-8-10(15)11(16)9(12-8)6-1-3-7(14)4-2-6/h1-4,8-16H,5H2/t8-,9-,10-,11-/m1/s1 |
InChI Key |
BRPXIQPSCKPBLH-GWOFURMSSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H]([C@@H]([C@H](N2)CO)O)O)O |
SMILES |
C1=CC(=CC=C1C2C(C(C(N2)CO)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(C(N2)CO)O)O)O |
synonyms |
radicamine B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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